2-(3,5-difluoropyridin-2-yl)acetonitrile
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Overview
Description
2-(3,5-difluoropyridin-2-yl)acetonitrile is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and physical properties.
Preparation Methods
The synthesis of 2-(3,5-difluoropyridin-2-yl)acetonitrile typically involves nucleophilic substitution reactions. One common method starts with pentafluoropyridine, which undergoes nucleophilic substitution with sodium azide to form 3,5-difluoro-2,4,6-triazidopyridine. This intermediate is then further processed to obtain the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability .
Chemical Reactions Analysis
2-(3,5-difluoropyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium azide, various fluorinating agents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3,5-difluoropyridin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology and Medicine: Due to its stability and bioavailability, it is explored for potential pharmaceutical applications.
Industry: It is used in the development of new materials with enhanced properties
Mechanism of Action
The mechanism of action of 2-(3,5-difluoropyridin-2-yl)acetonitrile involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
2-(3,5-difluoropyridin-2-yl)acetonitrile can be compared with other fluorinated pyridines such as:
- 2-Fluoropyridine
- 3,5-Difluoropyridine
- 2,6-Difluoropyridine
These compounds share similar properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
2-(3,5-difluoropyridin-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACYWDWMXRHRMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CC#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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